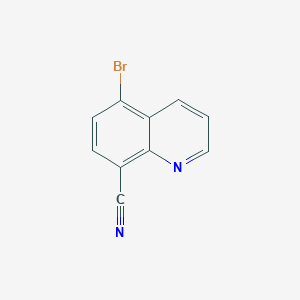
3-Bromo-7-hydroxy-1-naphthonitrile
Übersicht
Beschreibung
The compound "3-Bromo-7-hydroxy-1-naphthonitrile" is a brominated naphthol derivative with a cyano group attached to the naphthalene ring. While the specific compound is not directly studied in the provided papers, related brominated naphthol compounds and their reactions are extensively explored. These studies provide insights into the chemical behavior and properties that could be extrapolated to "3-Bromo-7-hydroxy-1-naphthonitrile" .
Synthesis Analysis
The synthesis of brominated naphthol derivatives often involves the use of brominating agents such as Br2/AcOH, as seen in the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one . Similarly, the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP leads to the formation of rearranged carbonitriles, which suggests a potential pathway for synthesizing "3-Bromo-7-hydroxy-1-naphthonitrile" . The synthesis of related compounds, such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone derivatives, involves starting materials like 2,3-dibromo-1,4-naphthoquinone, indicating that brominated naphthols are versatile intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structures of brominated naphthol derivatives have been characterized using techniques such as FT-IR, UV-Vis, and single-crystal X-ray diffraction . For instance, the molecular structure of 2-bromo-3-hydroxy-1,4-naphthoquinone and its zinc(II) complex has been studied, revealing insights into the conformation and crystal packing of such compounds . These studies suggest that "3-Bromo-7-hydroxy-1-naphthonitrile" would also exhibit interesting structural features, potentially including hydrogen bonding and π-π stacking interactions.
Chemical Reactions Analysis
Brominated naphthol derivatives participate in various chemical reactions, such as tandem addition-rearrangement pathways , and can form electrophilic carbene intermediates under photochemical conditions . The reactivity of these compounds is influenced by the presence of the bromo and hydroxy groups, which can direct further functionalization. The reaction of 2-bromo-1-naphthol with arylacetonitriles, for example, proceeds via a non-synchronous [2+2] cycloaddition, indicating a rich chemistry that "3-Bromo-7-hydroxy-1-naphthonitrile" might also exhibit .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthol derivatives are characterized by their spectroscopic signatures and crystallographic parameters. The FT-IR spectra of such compounds show shifts in frequencies due to intramolecular hydrogen bonding . The UV-Vis spectra display broad charge transfer bands, which are responsible for the coloration of these compounds . Single-crystal analysis provides detailed information on the unit cell parameters and the nature of intermolecular interactions . These properties are crucial for understanding the behavior of "3-Bromo-7-hydroxy-1-naphthonitrile" in various environments and applications.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
3-Bromo-7-hydroxy-1-naphthonitrile is used in various organic synthesis processes. Tandel et al. (2000) investigated the reaction of 2-bromo-1-naphthol with arylacetonitriles, involving a tandem addition–rearrangement pathway to yield rearranged carbonitriles. The study highlighted a complex reaction mechanism involving non-synchronous cycloaddition processes (Tandel et al., 2000). Similarly, Biehl et al. (1993) explored the reactions of 1-naphthalynes with lithiated acetonitriles, producing rearranged naphthalene-carbonitriles, demonstrating the compound’s versatility in organic synthesis (Biehl et al., 1993).
2. Medicinal Chemistry and Drug Development
In medicinal chemistry, 3-Bromo-7-hydroxy-1-naphthonitrile derivatives have been explored for their potential pharmacological activities. For example, Bedair et al. (2001) synthesized new heterocyclic compounds using a key intermediate related to 3-Bromo-7-hydroxy-1-naphthonitrile, showing antimicrobial activity (Bedair et al., 2001). Vaidya et al. (2004) synthesized naphtho[2,1‐b]furo[3,2‐e]‐1,4‐diazepin‐2‐ones, demonstrating the compound’s role in developing pharmacologically relevant structures (Vaidya et al., 2004).
3. Photophysical Studies and Sensing Applications
3-Bromo-7-hydroxy-1-naphthonitrile derivatives are also studied for their photophysical properties. Zhang et al. (2003) investigated 3-hydroxyl-2-naphthanilide, a related compound, for its potential in fluorescent sensing of anions, highlighting the compound’s usefulness in sensing technologies (Zhang et al., 2003).
Safety and Hazards
The safety data sheet for 3-Bromo-7-hydroxy-1-naphthonitrile advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . The use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-7-hydroxy-1-naphthonitrile. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, safety precautions suggest handling the compound in a well-ventilated place and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
3-bromo-7-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMVVJGWSZBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462355 | |
| Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-hydroxy-1-naphthonitrile | |
CAS RN |
550998-30-6 | |
| Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

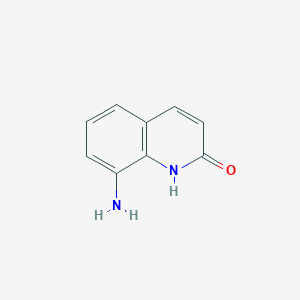
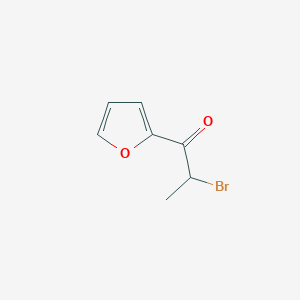

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)


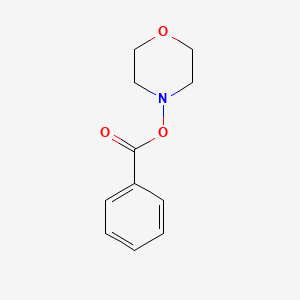
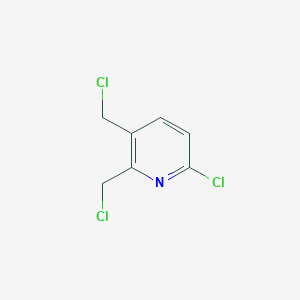
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)


